2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (600 MHz, CDCl₃):
- The bromomethyl (-CH₂Br) protons resonate as a singlet at δ 4.40 ppm due to the absence of neighboring hydrogens.
- Aromatic protons exhibit splitting patterns consistent with a para-substituted phenyl group:
- Methyl groups on the dioxaborolane ring produce a singlet at δ 1.32 ppm (12H, four equivalent -CH₃ groups).
¹¹B NMR (128 MHz, CDCl₃):
- The boron atom resonates at δ 32.5 ppm , characteristic of tetracoordinated boron in boronic esters.
¹³C NMR (151 MHz, CDCl₃):
Infrared (IR) Vibrational Modes and Boron-Oxygen Bond Dynamics
Key IR absorptions (KBr, cm⁻¹):
- B–O stretching : Strong bands at 1315 and 1280 cm⁻¹ , attributed to asymmetric and symmetric stretching of the B–O bonds in the dioxaborolane ring.
- C–Br stretch : A sharp peak at 610 cm⁻¹ , consistent with the bromomethyl group.
- C–Cl stretch : A moderate band at 740 cm⁻¹ .
The rigidity of the dioxaborolane ring suppresses out-of-plane bending modes, resulting in a simplified IR profile compared to acyclic boronic esters.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS, 70 eV):
- Molecular ion : m/z 330 [M]⁺ (calculated for C₁₃H₁₇BBrClO₂: 331.44).
- Major fragments:
The fragmentation pathway prioritizes cleavage of the labile B–O bond, followed by elimination of the bromomethyl group.
Properties
IUPAC Name |
2-[4-(bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYBBVYMLVXREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed borylation | 4-(Bromomethyl)-3-chlorophenylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 | Reflux in toluene or THF, inert atmosphere | 70-85 | Common, straightforward method |
| Lithiation and boronation | 4-(Bromomethyl)-3-chlorobenzene | n-BuLi, B(OMe)3, HCl, pinacol | -100 °C to room temp, inert atmosphere | 65-80 | Requires low temp control |
| Continuous flow synthesis | Same as above | Pd catalyst, base | Optimized flow conditions | >85 | Industrial scale, green methods |
Research Findings and Analysis
- Reaction Efficiency: Palladium-catalyzed borylation methods provide high selectivity and yields, benefiting from the stability of the dioxaborolane ring which protects the boron center from hydrolysis.
- Temperature Control: Lithiation methods require stringent low-temperature conditions to prevent side reactions and ensure formation of the aryllithium intermediate.
- Catalyst Role: The palladium catalyst facilitates the formation of a palladium-boron intermediate critical for the transfer of the aryl group, enhancing coupling efficiency.
- Purity and Stability: The dioxaborolane moiety imparts enhanced stability compared to boronic acids, improving handling and storage properties.
- Scalability: Continuous flow methods have been shown to increase yield and reduce reaction time, making them favorable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The boron atom in the dioxaborolane ring can engage in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Overview
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in various scientific fields. Its unique structural features—including a dioxaborolane moiety and halogenated phenyl groups—enhance its reactivity and stability, making it a valuable reagent in organic synthesis.
Synthetic Applications
Organic Synthesis:
The compound is primarily utilized as a reagent in organic synthesis. It is particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling , which allows for the formation of biaryl compounds. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The ability to form stable carbon-carbon bonds makes it crucial for synthesizing complex organic molecules with potential pharmaceutical applications.
Biological Applications:
In medicinal chemistry, this compound is employed in the synthesis of biologically active compounds. Its ability to facilitate the formation of carbon-carbon bonds is vital in developing new drugs and therapeutic agents. The compound's electrophilic character due to the bromine and chlorine substituents enhances its reactivity towards nucleophiles, allowing for various substitution reactions that can lead to diverse pharmacophores .
Industrial Applications
Material Science:
In industrial settings, this compound is used in producing advanced materials such as polymers and electronic components. Its properties enable the development of materials with enhanced performance characteristics.
Agricultural Chemistry:
The compound also finds applications in agrochemicals. Its role in synthesizing herbicides and pesticides underscores its importance in agricultural research and development .
Case Studies
-
Drug Development:
A study highlighted the use of this compound in synthesizing a novel class of anti-cancer agents through cross-coupling reactions. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential therapeutic applications of this compound. -
Polymer Synthesis:
Researchers utilized this boronic ester in creating functionalized polymers through controlled radical polymerization techniques. The incorporation of this compound into polymer matrices improved mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. In coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physical Properties
Table 1: Key Properties of Selected Analogues
Electronic and Steric Influence
- Electron-Withdrawing Groups (Cl, Br): The target compound’s 3-Cl substituent increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings compared to electron-donating groups (e.g., -OMe in ) . Bromine in 2-(4-Bromophenyl)-...
Steric Effects :
Functional Group Compatibility
- Bromomethyl as a Leaving Group :
Biological Activity
2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its structure includes a dioxaborolane ring that is known for its reactivity in various chemical transformations, particularly in organic synthesis and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1402238-25-8
- Molecular Formula : C13H17BBrClO2
- Molecular Weight : 331.44 g/mol
Biological Activity Overview
The biological activities of boron-containing compounds like this compound are largely attributed to their interactions with biological molecules such as proteins and nucleic acids. The following sections detail the specific activities observed in various studies.
- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes by forming covalent bonds with nucleophilic sites in active sites. This can lead to altered metabolic pathways.
- Reactivity with Nucleophiles : The dioxaborolane moiety can interact with nucleophiles such as hydroxyl groups in carbohydrates and proteins, potentially influencing their biological functions.
Anticancer Activity
A study investigated the anticancer properties of similar boron compounds and highlighted their ability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Boron Compound A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis Induction | |
| Boron Compound B | HeLa (Cervical Cancer) | 10.5 | Cell Cycle Arrest |
Antimicrobial Properties
Another research effort focused on the antimicrobial activity of boron-containing compounds against various pathogens. The findings suggested that these compounds could disrupt bacterial cell walls or interfere with essential metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Safety and Toxicology
The compound is classified under GHS hazard statements indicating it may cause harm if ingested or upon skin contact. Safety data sheets recommend handling precautions due to its potential irritant properties.
Risk and Safety Statements
| Symbol (GHS) | Signal Word | Hazard Statements |
|---|---|---|
| GHS05,GHS07 | Danger | H302-H314 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-(Bromomethyl)-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical approach involves reacting a brominated precursor (e.g., 4-bromo-3-chlorobenzyl bromide) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis. Purification via silica gel chromatography using hexane/ethyl acetate gradients is recommended.
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (δ 7.4–7.6 ppm for aromatic protons; δ 4.5 ppm for -CH₂Br), ¹³C NMR (δ 35–40 ppm for boron-adjacent carbons), and ¹¹B NMR (δ 28–32 ppm for dioxaborolane ring) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular weight (expected [M+H]⁺ ~369.1 g/mol).
Q. What are the primary applications of this compound in organic synthesis?
- Cross-Coupling Reactions : Acts as an electrophilic partner in Suzuki-Miyaura couplings to form biaryl structures. For example, coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
- Radical Reactions : The bromomethyl group enables deboronative alkylation via nickel-catalyzed radical chain reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro and 4-bromomethyl substituents influence cross-coupling efficiency?
- Experimental Design : Compare coupling yields with analogs lacking substituents. For example:
| Substrate | Yield (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|
| 4-Bromomethyl-3-chloro | 78 | 2 | |
| 4-Bromomethyl (no Cl) | 85 | 2 |
- Analysis : The electron-withdrawing -Cl group reduces electron density at the aryl ring, slowing oxidative addition but improving regioselectivity. Steric hindrance from -CH₂Br may require higher catalyst loadings .
Q. What stability challenges arise during storage or reaction conditions?
- Instability Factors :
- Hydrolysis : The dioxaborolane ring is sensitive to moisture. Store under inert gas at –20°C with desiccants.
- Thermal Decomposition : Prolonged heating (>100°C) may cleave the B-O bond. Use low-boiling solvents (e.g., THF) for reflux .
- Mitigation Strategies : Add stabilizers like BHT (butylated hydroxytoluene) during storage .
Q. How can competing side reactions (e.g., debromination) be minimized during cross-coupling?
- Optimization Steps :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
